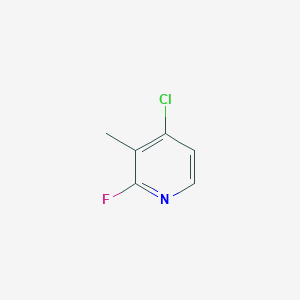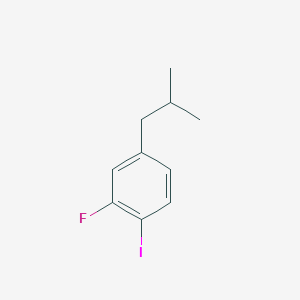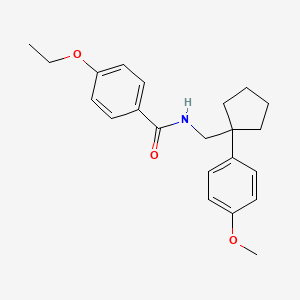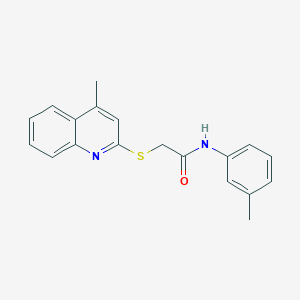
(2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers such as its CAS number .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and may involve studying the mechanism of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Applications De Recherche Scientifique
Neuroprotection and Neurodegenerative Diseases
(2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride has shown potential in neuroprotection, particularly in the context of neurodegenerative diseases. Research indicates that this compound can protect hippocampal neurons from apoptosis induced by seizures, suggesting its utility in conditions like epilepsy . Its role as a selective metabotropic glutamate receptor agonist is crucial in modulating neuronal survival pathways.
Pharmacological Research on Glutamate Receptors
This compound is a highly selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). It has been used extensively in pharmacological studies to understand the role of these receptors in various physiological and pathological processes . The specificity of (2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride makes it a valuable tool for dissecting the functions of mGluR2 and mGluR3 in the central nervous system.
Epilepsy Research
Given its neuroprotective properties, (2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride has been investigated for its potential in treating epilepsy. Studies have demonstrated its ability to reduce neuronal damage and improve outcomes in animal models of epilepsy . This makes it a promising candidate for developing new therapeutic strategies for epilepsy management.
Cognitive Function and Memory Enhancement
Research has explored the effects of this compound on cognitive functions and memory. By modulating glutamate receptors, it may enhance synaptic plasticity and improve learning and memory processes. This application is particularly relevant for conditions like Alzheimer’s disease and other cognitive impairments .
Pain Management
The modulation of glutamate receptors by (2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride has implications for pain management. Glutamate receptors play a significant role in pain perception, and targeting these receptors can help in developing new analgesic drugs. This compound’s selective action on mGluR2 and mGluR3 makes it a potential candidate for pain relief research .
Psychiatric Disorders
The compound’s influence on glutamate receptors also extends to psychiatric disorders. It has been studied for its potential in treating conditions such as anxiety and depression. By modulating the glutamatergic system, (2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride may help in alleviating symptoms of these disorders and improving mental health outcomes .
Drug Development and Screening
In drug development, (2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride serves as a valuable tool for screening potential therapeutic agents. Its selective action on specific glutamate receptors allows researchers to identify and develop new drugs targeting these pathways. This application is crucial for advancing pharmacological research and developing novel treatments .
Neuroinflammation Studies
The compound has also been used in studies investigating neuroinflammation. By modulating glutamate receptors, it can influence inflammatory responses in the brain. This application is particularly relevant for understanding and treating conditions where neuroinflammation plays a critical role, such as multiple sclerosis and traumatic brain injury .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R,4R)-2-N,4-N-dimethylpentane-2,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-6(8-3)5-7(2)9-4;;/h6-9H,5H2,1-4H3;2*1H/t6-,7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQYAFOYTAQITB-GPJOBVNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)NC)NC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](C)NC)NC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2665441.png)
![1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665443.png)


![4-[(3-Fluorocyclopentyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2665451.png)


![2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2665454.png)


![3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2665457.png)
![1-[(4-Tert-butylbenzoyl)amino]-3-phenylthiourea](/img/structure/B2665458.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2665462.png)